methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with significant potential in various fields due to its complex structure and reactive sites. This compound contains multiple functional groups, including a methoxy group, a pyrazole ring, and a thiadiazole ring, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves several steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with β-diketones under acidic conditions.
Thiadiazole Synthesis: : The thiadiazole ring is commonly formed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: : The pyrazole and thiadiazole rings are then coupled through a thioesterification reaction, usually involving the use of thionyl chloride and an appropriate base.
Final Modification: : The final compound is obtained by the esterification of the carboxamido group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound might involve:
Optimization of Reaction Conditions: : Scaling up the synthesis would require optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: : Implementing continuous flow chemistry techniques to enhance reaction efficiency and safety.
Purification and Isolation: : Use of advanced purification methods such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions due to its functional groups:
Oxidation: : The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: : Reduction of the nitro group in the pyrazole ring to an amine.
Substitution: : Nucleophilic substitution reactions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Reagents such as halides or alkylating agents under mild conditions.
Major Products
Oxidation Products: : Formation of carboxylic acids or aldehydes.
Reduction Products: : Formation of amines or alcohols.
Substitution Products: : Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it versatile for various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in binding assays due to its unique structural properties.
Medicine
In medicine, it holds potential as a lead compound for drug development, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Similar structure with an extended carbon chain.
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Variation in the ester group.
Uniqueness
The uniqueness of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate lies in its specific arrangement of functional groups, which confers distinct reactivity and biological activity compared to its analogs.
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Properties
IUPAC Name |
methyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S2/c1-6(10(19)21-4)22-12-15-14-11(23-12)13-8(18)7-5-17(2)16-9(7)20-3/h5-6H,1-4H3,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOFOKCGDWJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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